

# Maxon compound potential therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Potential Therapeutic Applications of "Maxon" Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The term "Maxon" in a biomedical context primarily refers to two distinct products: "Maxon Active," a therapeutic drug containing sildenafil, and Maxon™ sutures, a line of absorbable surgical devices. This guide clarifies this ambiguity and provides a detailed technical overview of the therapeutic compound sildenafil, its mechanism of action, pharmacokinetic and clinical data, and the experimental methodologies used in its evaluation. Additionally, a brief overview of the composition and degradation of Maxon™ surgical sutures is provided for comprehensive understanding.

# Clarification of "Maxon" in Therapeutic and Medical Contexts

It is critical to differentiate between the two primary products associated with the "**Maxon**" name to understand their respective applications:

Maxon Active (Sildenafil): A pharmaceutical product containing sildenafil citrate. Sildenafil is
a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that
regulates blood flow in specific tissues. Its primary therapeutic applications are in the



treatment of erectile dysfunction and pulmonary arterial hypertension. This guide will focus predominantly on the technical details of sildenafil.

Maxon™ Sutures: These are monofilament, absorbable surgical sutures made from
polyglyconate, a copolymer of glycolic acid and trimethylene carbonate.[1] They are medical
devices used for soft tissue approximation and ligation in a variety of surgical procedures.[2]
Their function is mechanical, and they do not have a pharmacological therapeutic effect in
the traditional sense.

# Sildenafil (Maxon Active): A Phosphodiesterase Type 5 Inhibitor

Sildenafil is an oral therapy that restores impaired erectile function by increasing blood flow to the penis in the presence of sexual stimulation.[3] It is also used to treat pulmonary arterial hypertension by causing vasodilation in the pulmonary vascular bed.[3]

## **Mechanism of Action and Signaling Pathway**

Sildenafil's therapeutic effects are rooted in its potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[3]

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[4] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[3][4] This increase in cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, allowing for an inflow of blood and subsequent erection.[4]

The cGMP is then degraded by PDE5, which terminates the vasodilation.[5] Sildenafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[3][4] It is important to note that sildenafil does not have a direct relaxant effect; it requires sexual stimulation to activate the NO/cGMP pathway.[3]

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

# **Therapeutic Applications**

Sildenafil is primarily indicated for:



- Erectile Dysfunction (ED): Numerous clinical studies have demonstrated the efficacy of sildenafil in treating ED of various etiologies.
- Pulmonary Arterial Hypertension (PAH): Sildenafil is approved for the treatment of PAH, where it helps to reduce symptoms and improve exercise capacity.[7]

Potential off-label applications that have been explored include Raynaud's phenomenon and high-altitude pulmonary edema.[8]

# **Quantitative Data Summary**

The following tables summarize key pharmacokinetic and clinical efficacy data for sildenafil.

Table 1: Pharmacokinetic Properties of Sildenafil

| Parameter                                | Value                                                        | Conditions                    | Citation |
|------------------------------------------|--------------------------------------------------------------|-------------------------------|----------|
| Absolute<br>Bioavailability              | 41% (Range: 25-63%)                                          | Oral administration           | [9][10]  |
| Time to Peak Plasma Concentration (tmax) | 30-120 minutes<br>(Median: 60 minutes)                       | Fasting state                 | [11]     |
| Effect of High-Fat<br>Meal on tmax       | Delayed by ~60 minutes                                       | Oral administration with food | [9]      |
| Effect of High-Fat<br>Meal on Cmax       | Reduced by ~29%                                              | Oral administration with food | [9]      |
| Plasma Protein<br>Binding                | ~96%                                                         | -                             | [11]     |
| Terminal Half-Life                       | 3-4 hours                                                    | -                             | [11]     |
| Metabolism                               | Primarily by hepatic<br>CYP3A4 (major) and<br>CYP2C9 (minor) | -                             | [11]     |
| Excretion                                | ~80% in feces, ~13% in urine                                 | -                             | [12]     |



Table 2: Clinical Efficacy of Sildenafil in Erectile

**Dysfunction** 

| Study Population                                                   | Dosage           | Primary<br>Outcome                                     | Result                                                              | Citation |
|--------------------------------------------------------------------|------------------|--------------------------------------------------------|---------------------------------------------------------------------|----------|
| Men with ED of organic, psychogenic, or mixed etiology             | 25, 50, 100 mg   | Improved<br>erections                                  | Statistically significant improvement compared to placebo           | [6]      |
| Men with neurogenic ED (spinal cord injury and multiple sclerosis) | Variable dosages | Ability to achieve erection sufficient for intercourse | 36 out of 40 patients achieved erections sufficient for intercourse |          |
| Diabetic men<br>with ED                                            | Not specified    | Impact on blood<br>vessels                             | Study to<br>investigate the<br>impact on blood<br>vessels           |          |

# **Overview of Key Experimental Methodologies**

The evaluation of a compound like sildenafil involves a range of preclinical and clinical experimental protocols.

### **Preclinical Evaluation**

- Enzyme Inhibition Assays: To determine the inhibitory activity of sildenafil against PDE5, in
  vitro assays are conducted. These typically involve incubating the purified enzyme with its
  substrate (cGMP) in the presence of varying concentrations of the inhibitor. The amount of
  remaining cGMP or the product of its degradation is then quantified.
- In Vitro Tissue Relaxation Studies: The functional effect of sildenafil is assessed on isolated tissue preparations, such as corpus cavernosum strips. The ability of the compound to enhance NO-donor-induced relaxation is measured.



 Animal Models of Erectile Dysfunction: In vivo efficacy is often tested in animal models (e.g., aged rats or rats with nerve injury) to assess the effect on erectile function.

### **Clinical Evaluation**

- Pharmacokinetic Studies: These studies, as cited in Table 1, involve administering single or multiple doses of sildenafil to healthy volunteers and patients to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Plasma concentrations of the drug and its metabolites are typically measured using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
- Randomized Controlled Trials (RCTs): To establish clinical efficacy and safety, double-blind, placebo-controlled RCTs are the gold standard. Patients are randomized to receive either sildenafil at various doses or a placebo, and outcomes are assessed using validated questionnaires and patient-reported outcomes.





Click to download full resolution via product page

Caption: A generalized experimental workflow for drug development.



# **Maxon™** Sutures: Composition and Degradation

For the sake of completeness, this section provides a brief overview of **Maxon™** surgical sutures.

# Composition

**Maxon**<sup>™</sup> sutures are synthetic, absorbable, monofilament sutures made of polyglyconate, which is a copolymer of glycolic acid and trimethylene carbonate.[1]

# **Degradation Mechanism**

The degradation of **Maxon**™ sutures in the body occurs through hydrolysis.[13] The ester bonds within the polymer chains are broken down by water molecules.[13] This process is influenced by factors such as pH and temperature. The degradation occurs in two stages: initially, water penetrates the amorphous regions of the polymer, leading to a loss of tensile strength, followed by the slower degradation of the more crystalline regions.[14] The degradation products are non-toxic and are metabolized and excreted by the body.[13]



Click to download full resolution via product page

Caption: Logical relationship of **Maxon**™ suture degradation.

## Conclusion

The name "**Maxon**" is associated with both a therapeutic compound (sildenafil, in "**Maxon** Active") and a medical device (**Maxon**™ sutures). This guide has provided a comprehensive technical overview of the therapeutic agent sildenafil, including its well-defined mechanism of



action within the NO/cGMP signaling pathway, its established therapeutic applications in erectile dysfunction and pulmonary arterial hypertension, and a summary of its quantitative pharmacokinetic and clinical data. The experimental methodologies for evaluating such a compound have also been outlined. A clear understanding of the distinct nature of these two "Maxon" products is essential for researchers and professionals in the field of drug development and medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. qpsmedicals.com [qpsmedicals.com]
- 2. medicogrp.com [medicogrp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sildenafilfromindia.net [sildenafilfromindia.net]
- 5. researchgate.net [researchgate.net]
- 6. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 7. Pulmonary hypertension Wikipedia [en.wikipedia.org]
- 8. High-altitude pulmonary edema Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sildenafil Wikipedia [en.wikipedia.org]
- 13. Short-Term Hydrolytic Degradation of Mechanical Properties of Absorbable Surgical Sutures: A Comparative Study PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]



 To cite this document: BenchChem. [Maxon compound potential therapeutic applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196451#maxon-compound-potential-therapeutic-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com